molecular formula C6H9NO3 B037970 3-Isocyano-4-methoxybutanoic acid CAS No. 119637-68-2

3-Isocyano-4-methoxybutanoic acid

Cat. No.: B037970
CAS No.: 119637-68-2
M. Wt: 143.14 g/mol
InChI Key: IIXODAJMQUZGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isocyano-4-methoxybutanoic acid is a specialized organic compound featuring an isocyano (-NC) group, a methoxy (-OCH₃) substituent, and a carboxylic acid (-COOH) moiety. For instance, methyl 2-methoxy-3-oxobutanoate (CAS: 81114-96-7) shares a methoxy and oxo group in a similar carbon framework .

Properties

CAS No.

119637-68-2

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-isocyano-4-methoxybutanoic acid

InChI

InChI=1S/C6H9NO3/c1-7-5(4-10-2)3-6(8)9/h5H,3-4H2,2H3,(H,8,9)

InChI Key

IIXODAJMQUZGOT-UHFFFAOYSA-N

SMILES

COCC(CC(=O)O)[N+]#[C-]

Canonical SMILES

COCC(CC(=O)O)[N+]#[C-]

Synonyms

carboxymethoxyisopropylisonitrile
CMIIN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-isocyano-4-methoxybutanoic acid (inferred structure) with analogous compounds based on functional groups, synthesis pathways, and applications:

Compound Name CAS Number Key Functional Groups Reactivity/Applications Reference Similarity Score
4-Methoxy-2,4-dioxobutanoic acid 13192-05-7 Methoxy, dioxo, carboxylic acid Intermediate in organic synthesis 0.87
Methyl 2-methoxy-3-oxobutanoate 81114-96-7 Methoxy, oxo, ester Precursor for heterocycles (e.g., oxazoles) 0.79
Ethyl 4,4-diethoxy-3-oxobutanoate 10495-09-7 Ethoxy, oxo, ester Building block for β-keto esters 0.75
Methyl isothiocyanate 556-61-6 Isothiocyanate (-NCS) Agrochemistry, pharmaceuticals

Key Observations:

Functional Group Influence: The methoxy group in 3-isocyano-4-methoxybutanoic acid likely enhances solubility and directs electrophilic substitution, similar to its role in methyl 2-methoxy-3-oxobutanoate . The isocyano group (-NC) is less common than the isothiocyanate (-NCS) group but shares reactivity in cycloaddition reactions for heterocycle formation .

Synthetic Pathways: Compounds like methyl 2-benzoylamino-3-oxobutanoate (CAS: N/A) are synthesized via condensation reactions involving aromatic amines and β-keto esters under acidic conditions . This method may be adaptable to 3-isocyano-4-methoxybutanoic acid by substituting the oxo group with an isocyano moiety.

Stability and Safety: Methoxy and ester derivatives (e.g., methyl laurate, CAS: 111-82-0) exhibit higher stability compared to isocyano compounds, which are prone to hydrolysis . Safety protocols (e.g., P201, P202) for handling reactive intermediates would apply to 3-isocyano-4-methoxybutanoic acid.

Limitations and Contradictions

  • Data Gaps: Direct experimental data on 3-isocyano-4-methoxybutanoic acid are absent in the provided evidence. Comparisons rely on structurally related compounds.
  • Reactivity Conflicts: Isocyano groups are more reactive than methoxy or ester groups, necessitating stringent reaction conditions (e.g., anhydrous environments) compared to the synthesis of methyl laurate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.